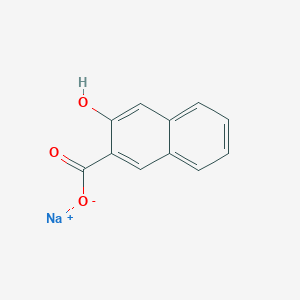
Sodium 3-hydroxy-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-hydroxy-2-naphthoate is an organic compound with the molecular formula C11H7NaO3. It is a sodium salt derivative of 3-hydroxy-2-naphthoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used in the synthesis of dyes, pigments, and other chemical intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 3-hydroxy-2-naphthoate is typically synthesized through the Kolbe-Schmitt reaction. This involves the carboxylation of sodium 2-naphthoxide with carbon dioxide under high pressure and temperature conditions. The reaction is carried out at temperatures ranging from 220°C to 260°C .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized reactors that can maintain the required high-pressure and high-temperature conditions. The process also includes steps to purify the product and remove any unreacted starting materials or byproducts .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Nitro and sulfonic acid derivatives
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Chemistry: Dyes and Pigments
Sodium 3-hydroxy-2-naphthoate serves as a precursor in the synthesis of various dyes and pigments. It is particularly valuable in producing high-performance materials such as liquid crystals and polymers. The compound's ability to undergo electrophilic substitution reactions allows it to form a range of derivatives used in colorants .
2. Biological Studies
In biological research, this compound is utilized to study enzyme interactions and as a biochemical reagent. Its role in biochemical pathways, particularly in the Kolbe-Schmitt reaction, makes it useful for investigating mechanisms of action involving aromatic hydroxy acids .
Case Study: Enzyme Interaction
A study demonstrated that this compound could effectively bind with PAMAM dendrimers in aqueous solutions, illustrating its potential as a tool for studying enzyme-substrate interactions .
3. Industrial Applications
In industrial settings, this compound is employed in the production of high-performance materials. Its stability during extraction processes makes it suitable for various applications in material science .
Mecanismo De Acción
The mechanism of action of sodium 3-hydroxy-2-naphthoate involves its interaction with various molecular targets. It can form complexes with metal ions, which can then participate in catalytic processes. The compound’s ability to undergo electrophilic substitution reactions also makes it useful in the synthesis of complex organic molecules .
Comparación Con Compuestos Similares
3-Hydroxy-2-naphthoic acid: This is the parent compound from which sodium 3-hydroxy-2-naphthoate is derived.
2-Hydroxy-1-naphthoic acid: Another hydroxynaphthoic acid with similar properties but different reactivity.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain industrial applications. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .
Propiedades
Número CAS |
14206-62-3 |
|---|---|
Fórmula molecular |
C11H8NaO3 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
sodium;3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C11H8O3.Na/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h1-6,12H,(H,13,14); |
Clave InChI |
QHBWFMCAOZZWRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)[O-])O.[Na+] |
SMILES isomérico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)[O-])O.[Na+] |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O.[Na] |
Key on ui other cas no. |
85750-03-4 14206-62-3 |
Pictogramas |
Irritant |
Números CAS relacionados |
85750-03-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















